molecular formula C18H18N4O3S B2986391 3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione CAS No. 852437-17-3

3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione

Cat. No.: B2986391
CAS No.: 852437-17-3
M. Wt: 370.43
InChI Key: GOTLLAGHTGZDGA-UHFFFAOYSA-N
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Description

3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a high-purity chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine chemical class, a privileged scaffold in drug discovery known for its significant biological potential. Compounds featuring this core structure are frequently investigated as key intermediates and active agents in developing novel therapeutics . The specific molecular structure of this compound, which incorporates a 4-ethoxyphenyl substituent and a β-diketone side chain, suggests its utility in exploring structure-activity relationships (SAR) for various biological targets. N-heterocyclic compounds, particularly five- and six-membered ring systems like the [1,2,4]triazolo[4,3-b]pyridazine, are prominently featured in modern antiviral research . They can affect the viral life cycle at multiple points, including viral entry into host cells, genome replication, and the production of new viral particles . Furthermore, some N-heterocycles can stimulate the host immune system to produce antiviral cytokines, offering an additional mechanism of action . This makes them robust scaffolds for creating effective antiviral drugs with minimal side effects. Beyond virology, closely related imidazopyridazine and triazolopyridazine analogs are also being explored in oncology research as potent inhibitors of kinases such as CDK7, highlighting the broad therapeutic relevance of this chemical class . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-4-25-14-7-5-13(6-8-14)18-20-19-15-9-10-16(21-22(15)18)26-17(11(2)23)12(3)24/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTLLAGHTGZDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as potential inhibitors for various biological targets.

  • Medicine: It has been studied for its antitumor and antibacterial properties[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.

Mechanism of Action

The mechanism by which 3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione exerts its effects involves interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is a common structural motif in medicinal chemistry. Below is a detailed comparison of the target compound with key analogs:

Structural Analogues with Triazolopyridazine Cores

Compound Name / ID Core Structure Substituents Key Properties/Activities Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Ethoxyphenyl), 6-(thio-pentane-2,4-dione) N/A (hypothetical based on analogs)
YPC-21440 () Imidazo[1,2-b]pyridazine 3-(4-Methylpiperazinylphenyl), methylene-thiazolidine-2,4-dione Pan-Pim kinase inhibition (IC₅₀ < 100 nM)
AZD5153 () [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxy, piperidylphenoxyethyl, dimethylpiperazinone BET bromodomain inhibition (Kd = 5–50 nM)
Lin28-1632 () [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, N-methyl-N-phenylacetamide Lin28/let-7 interaction blockade
E-4b () [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole, propenoic acid Melting point: 253–255°C

Key Observations:

  • Core Flexibility : Unlike YPC-21440 (imidazopyridazine), the target compound retains the triazolopyridazine core, which is associated with improved metabolic stability and binding to kinases or epigenetic targets .
  • Functional Groups : The thio-pentanedione group distinguishes the target compound from analogs like AZD5153 (methoxy-piperazine) and Lin28-1632 (acetamide). This group may enhance redox activity or metal chelation, akin to thiazolidinediones in antidiabetic drugs.

Pharmacological and Physicochemical Comparisons

  • Melting Points: Triazolopyridazine derivatives exhibit varied melting points. For example, E-4b (253–255°C) has a higher melting point than Lin28-1632 (liquid at RT), likely due to its propenoic acid substituent enhancing crystallinity. The target compound’s melting point is unreported but may align with E-4b due to structural similarities.
  • Solubility : The thio-pentanedione group in the target compound may reduce aqueous solubility compared to sulfonamide or piperazine-containing analogs (e.g., AZD5153) .
  • Biological Targets: While AZD5153 targets BET bromodomains and Lin28-1632 inhibits Lin28 , the target compound’s activity remains speculative.

Kinase Inhibition Potential

Triazolopyridazine derivatives like YPC-21440 demonstrate potent kinase inhibition (e.g., Pim-1/2/3 kinases) via interactions with ATP-binding pockets . The target compound’s pentanedione moiety could mimic carboxylate groups in ATP, suggesting similar inhibitory mechanisms.

Epigenetic Modulation

AZD5153 highlights the scaffold’s utility in epigenetic drug discovery, with submicromolar affinity for bromodomains . The ethoxyphenyl group in the target compound may facilitate chromatin remodeling interactions.

Anticancer Activity

The thioether linkage in the target compound may confer similar redox-modulating effects.

Biological Activity

The compound 3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazole ring fused with a pyridazine moiety.
  • An ethoxyphenyl substituent that enhances its lipophilicity and potential bioactivity.
  • A thioether linkage that may contribute to its reactivity and interaction with biological targets.

The molecular formula is C21H18N5O2SC_{21}H_{18}N_5O_2S, and it possesses a molecular weight of approximately 394.46 g/mol.

Research indicates that compounds like this compound may act as dual inhibitors targeting specific kinases involved in cancer progression. Notably:

  • c-Met and Pim-1 are two kinases that have been identified as significant targets. Inhibiting these kinases can lead to reduced tumor cell proliferation and increased apoptosis.

In vitro studies have demonstrated that certain derivatives exhibit strong antiproliferative effects on various cancer cell lines. For instance, one derivative showed an IC50 value of 0.163±0.01μM0.163\pm 0.01\mu M against c-Met and 0.283±0.01μM0.283\pm 0.01\mu M against Pim-1 .

Anticancer Activity

The compound's anticancer properties were evaluated using the NCI 60-panel cell line assay, which assesses the activity against a broad spectrum of cancer types including:

  • Breast cancer
  • Lung cancer
  • Colon cancer
  • Melanoma

Results indicated significant cytotoxicity against several cell lines, with mean growth inhibition percentages reaching up to 55.84% for certain derivatives .

Mechanistic Insights

Further investigations revealed that treatment with the compound led to:

  • Cell cycle arrest in the S phase.
  • Induction of apoptosis marked by increased levels of caspase-9 activity.
  • Modulation of key signaling pathways such as PI3K-AKT-mTOR .

Case Studies

  • Study on MCF7 Cells : A derivative was shown to increase apoptosis by 29.61-fold compared to control groups, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Broad Spectrum Evaluation : In a comprehensive study involving multiple cancer types, derivatives demonstrated varying degrees of efficacy, suggesting the need for further optimization to enhance selectivity and potency .

Data Summary Table

Compound NameTarget KinaseIC50 (μM)Cancer Cell LineGrowth Inhibition (%)
Compound 4gc-Met0.163MCF755.84
Compound 4gPim-10.283VariousUp to 29.08

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